

Early Studies on TPEQM-DMA: A Technical Guide

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Compound of Interest

Compound Name: *Tpeqm-dma*

Cat. No.: *B15139477*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early studies on **TPEQM-DMA**, a novel near-infrared (NIR)-II photosensitizer with aggregation-induced emission (AIE) characteristics. The information presented herein is based on the foundational research describing its synthesis, photophysical properties, and mechanism of action in cancer cell models.

Core Properties of TPEQM-DMA

TPEQM-DMA has emerged as a promising agent in photodynamic therapy (PDT) due to its unique combination of properties that address some of the key challenges in the field, such as hypoxia in the tumor microenvironment.

Property	Description	Reference
Compound Type	Near-Infrared (NIR)-II Photosensitizer	[1]
Key Feature	Aggregation-Induced Emission (AIE)	[1]
Emission Spectrum	NIR-II region (>1000 nm)	[1]
Primary Mechanism	Type-I Photodynamic Therapy	[1]
Cellular Target	Mitochondria	[1]
Induced Cell Death	Synergistic Apoptosis and Ferroptosis	[1]
Therapeutic Potential	Hypoxic Tumor Treatment	[1]

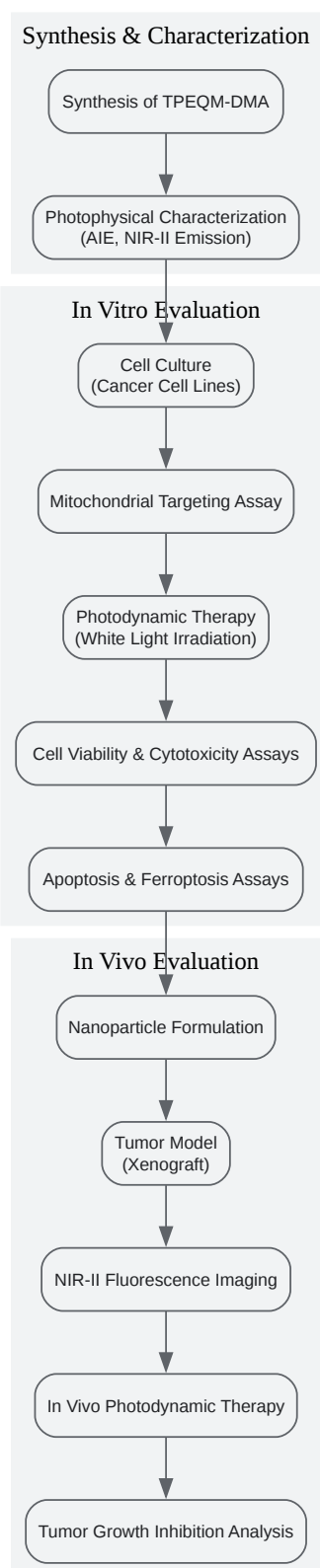
Mechanism of Action

TPEQM-DMA exhibits a multi-pronged mechanism of action that leads to the efficient killing of cancer cells. Its cationic nature facilitates its accumulation in the mitochondria of cancerous cells. Upon irradiation with white light, **TPEQM-DMA**, an AIE-active photosensitizer, efficiently generates superoxide anions and hydroxyl radicals through a Type-I photochemical process, which is less dependent on oxygen concentration than the Type-II process. This makes it particularly effective in the hypoxic environment of solid tumors.

The reactive oxygen species (ROS) generated by **TPEQM-DMA** induce mitochondrial dysfunction and impair cellular redox homeostasis. This leads to an increase in lethal peroxidized lipids, triggering two distinct but synergistic cell death pathways: apoptosis and ferroptosis. This dual-modal cell killing strategy enhances the therapeutic efficacy against cancer cells.

Visualizations

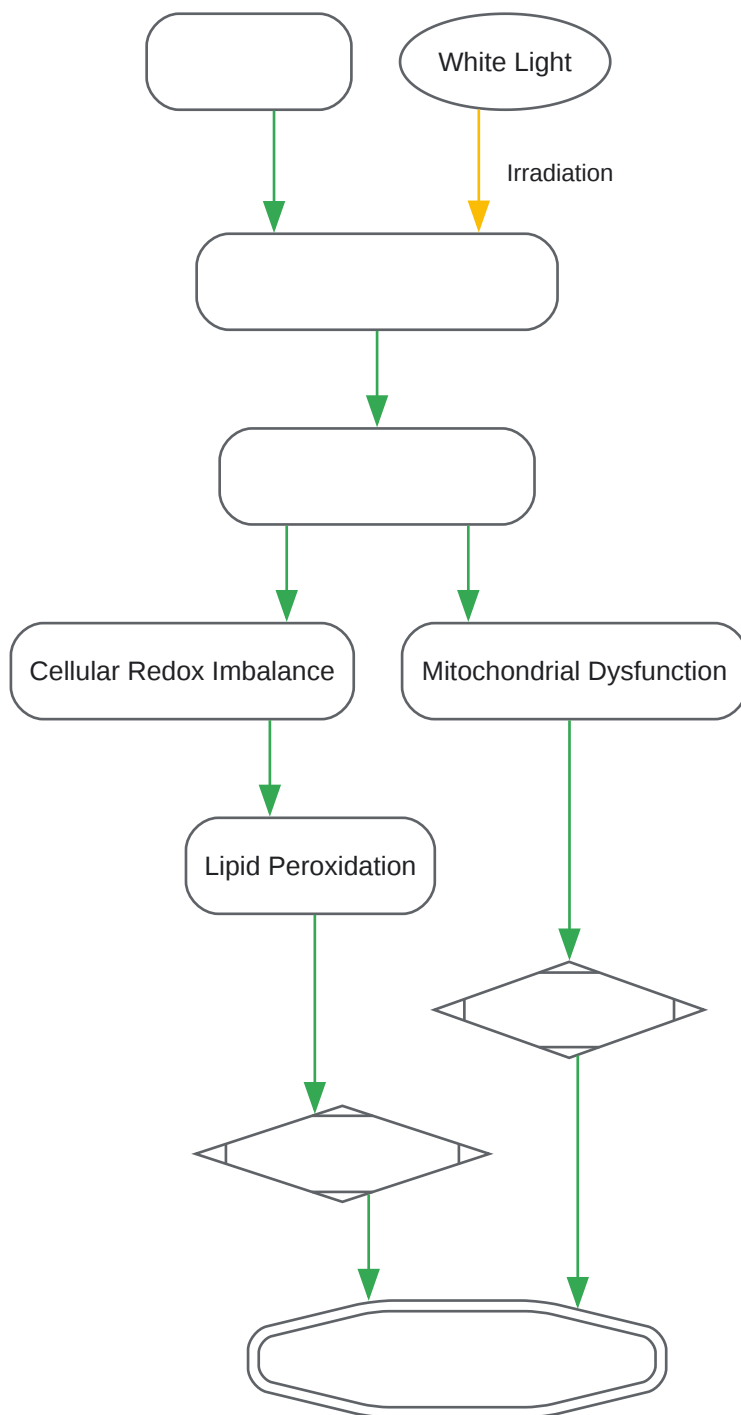
Experimental Workflow for TPEQM-DMA Evaluation



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Caption: Experimental workflow for the evaluation of **TPEQM-DMA**.

Signaling Pathway of TPEQM-DMA-Induced Cell Death



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Caption: **TPEQM-DMA** induced synergistic apoptosis and ferroptosis.

Experimental Protocols

While the full, detailed experimental protocols are available in the primary scientific literature, this section provides an overview of the key methodologies employed in the early studies of **TPEQM-DMA**.

Synthesis of TPEQM-DMA

The synthesis of **TPEQM-DMA** involves a multi-step organic synthesis process. Based on its constituent parts (tetraphenylethylene, quinoline-malononitrile, and dimethylaniline), the synthesis likely involves cross-coupling reactions to connect the different aromatic moieties. Purification is typically achieved through column chromatography and the final product's structure is confirmed using techniques such as NMR and mass spectrometry.

Cell Culture and Photodynamic Therapy

Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO₂). For in vitro PDT experiments, cells are incubated with a specific concentration of **TPEQM-DMA** for a designated period to allow for cellular uptake and mitochondrial accumulation. Following incubation, the cells are exposed to a white light source for a defined duration to activate the photosensitizer.

Mitochondrial Targeting Assay

To confirm the localization of **TPEQM-DMA** to the mitochondria, co-localization studies are performed. Cells are incubated with **TPEQM-DMA** and a commercially available mitochondrial tracker dye. The fluorescence signals from both **TPEQM-DMA** and the tracker are then visualized using confocal microscopy. The overlap of the fluorescence signals indicates mitochondrial targeting.

Apoptosis and Ferroptosis Assays

The induction of apoptosis and ferroptosis is assessed using a variety of assays:

- **Apoptosis:** Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early and late apoptotic cells.
- **Ferroptosis:** The hallmarks of ferroptosis, including lipid peroxidation and iron accumulation, are measured. Lipid peroxidation can be quantified using fluorescent probes like C11-BODIPY. Iron levels can be assessed using iron-specific probes.

Conclusion

The early studies on **TPEQM-DMA** have established it as a potent NIR-II photosensitizer with a unique AIE property and a mitochondria-targeting design. Its ability to induce synergistic apoptosis and ferroptosis through a Type-I PDT mechanism makes it a highly promising candidate for the treatment of hypoxic tumors. Further research and development of **TPEQM-DMA** and its formulations are warranted to translate these promising preclinical findings into clinical applications.

Note: This guide is based on publicly available information from scientific abstracts and summaries. For complete and detailed quantitative data and experimental protocols, it is recommended to consult the full scientific publication:

- Zhuang J, et al. Efficient NIR-II Type-I AIE Photosensitizer for Mitochondria-Targeted Photodynamic Therapy through Synergistic Apoptosis-Ferroptosis. ACS Nano. 2023 May 23;17(10):9110-9125.[1]

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References

- 1. TPEQM-DMA - Immunomart [immunomart.com]
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